
Curcumenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Curcumenol is a natural product found in Curcuma phaeocaulis with data available.
Applications De Recherche Scientifique
Inhibition of Cytochrome P450 Enzymes
Curcumenol demonstrates inhibitory effects on human liver cytochrome P450 enzymes, particularly CYP3A4. This suggests potential safe use without inducing metabolic drug-drug interactions through P450 inhibition (Sun et al., 2010).
Tautomerism and Bioactivities in Edible Plants
Curcumenol exhibits antioxidative properties and significantly enhances myogenic differentiation and mitochondrial function, as identified through spectroscopic behavior and quantum chemical calculations (Zhang et al., 2019).
Neuroprotection and Anti-Inflammatory Properties
Curcumenol from Curcuma zedoaria shows neuroprotective, anti-inflammatory, anti-tumor, and hepatoprotective activities, influencing inflammation in BV-2 microglia and suppressing LPS-induced production of pro-inflammatory cytokines (Lo et al., 2015).
Interaction with Human Serum Albumin
Studies reveal moderate binding affinity between curcumenol and human serum albumin, involving hydrophobic interactions and hydrogen bonding (Hamdi et al., 2015).
Anti-Leukemia Effects
Curcumenol shows significant inhibitory effects on the proliferation of L1210 leukemia cells and induces apoptosis in these cells (Xiao-hui & Hai, 2008).
Biotransformation and Anti-Inflammatory Activity
Curcumenol undergoes biotransformation by Mucor polymorphosporus, resulting in metabolites with enhanced anti-inflammatory activities against lipopolysaccharide-induced nitric oxide production in macrophages (Chen et al., 2015).
Propriétés
Formule moléculaire |
C15H22O2 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol |
InChI |
InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3/t11-,12-,14-,15-/m0/s1 |
Clé InChI |
ISFMXVMWEWLJGJ-JURCDPSOSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@]13CC(=C(C)C)[C@@](O3)(C=C2C)O |
SMILES canonique |
CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O |
Synonymes |
curcumenol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



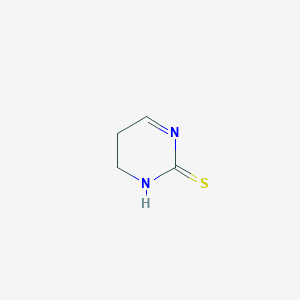
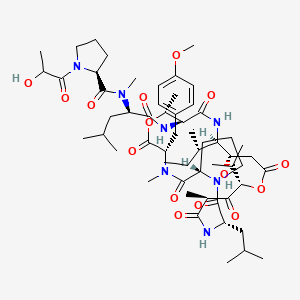
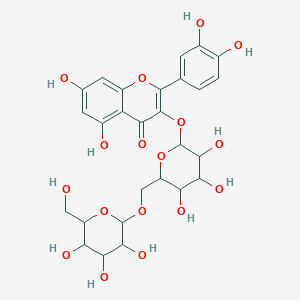
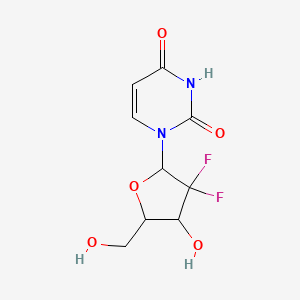

![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)
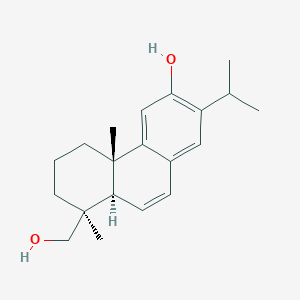
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)

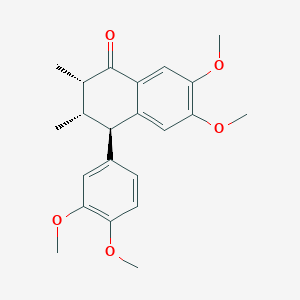
![10,13,14-Trimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1252709.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B1252711.png)

